Rebaudioside N
Overview
Description
Rebaudioside N is a minor steviol glycoside isolated from the leaves of the Stevia rebaudiana Bertoni plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. This compound, like other steviol glycosides, is used as a natural, non-caloric sweetener in various food and beverage products .
Scientific Research Applications
Rebaudioside N has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of steviol glycosides.
Biology: Investigated for its potential effects on metabolic pathways and its role as a natural sweetener.
Medicine: Explored for its potential health benefits, such as its impact on blood glucose levels and its use as a sugar substitute for diabetic patients.
Industry: Utilized in the food and beverage industry as a natural, non-caloric sweetener.
Mechanism of Action
Target of Action
Rebaudioside N, a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni , primarily targets the human sweet taste receptor T1R2 . This receptor is a member of the G-protein coupled receptor family that detects a wide variety of chemically and structurally diverse sweet tasting molecules .
Mode of Action
This compound interacts with its target, the T1R2 receptor, through a stabilizing interaction of the amino acids with this compound by hydrogen bonds with the hydroxyl groups of the glucose moieties, along with a significant amount of hydrophobic interactions . This interaction stimulates the release of Glucagon-like peptide 1 (GLP-1) from mouse intestinal organoids and pig intestinal segments .
Biochemical Pathways
The interaction of this compound with the T1R2 receptor affects several biochemical pathways. It has been found to stimulate the release of GLP-1 , a multifaceted intestinal hormone with diverse physiological functions throughout the body. Additionally, it has been suggested that this compound may promote steviol glycosides synthesis by changing the carbon metabolism flux or inducing certain transcription factors .
Pharmacokinetics
This major metabolite is rapidly excreted from the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of GLP-1 release . This can have a range of effects, including contributing to satiety and playing a pivotal role in insulin secretion and glucose homeostasis . Furthermore, it has been suggested that this compound may have potential steroidogenic effects, enhancing reproductive functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nitrogen nutrition has been found to play a key role in regulating the synthesis of steviol glycosides, including this compound . Moreover, the optimization of nitrogen fertilization can lead to the highest productivity of steviol glycosides . Therefore, the cultivation conditions of the Stevia rebaudiana plant can significantly impact the production and action of this compound.
Safety and Hazards
Future Directions
The commercialization of Rebaudioside N as a zero-calorie, natural stevia sweetener has been announced by Sweegen . The unique sensory profile of this compound makes it especially attractive for beverage applications . Furthermore, research is being conducted to improve the synthesis of steviol glycosides, including this compound, through bioconversion technology .
Biochemical Analysis
Cellular Effects
Rebaudioside N is believed to have minimal effects on various types of cells and cellular processes . It does not significantly alter blood sugar levels, making it a safe alternative for people with diabetes .
Molecular Mechanism
It is known to be metabolized into steviol, which is then conjugated to form steviol glucuronide .
Metabolic Pathways
This compound is involved in the metabolic pathways of steviol glycosides. It is metabolized into steviol, which is then conjugated to form steviol glucuronide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rebaudioside N involves the glycosylation of steviol, a diterpenoid compound. The process typically starts with the extraction of steviol from the Stevia rebaudiana leaves. The glycosylation reaction is then carried out using specific enzymes or chemical catalysts to attach glucose molecules to the steviol backbone. The reaction conditions often include controlled temperature and pH to ensure the selective addition of glucose units .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The leaves of Stevia rebaudiana are harvested and subjected to water or ethanol extraction to obtain a crude extract containing various steviol glycosides. This extract is then purified using techniques such as chromatography to isolate this compound. The purified compound is further crystallized to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Rebaudioside N undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products. This reaction is often catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Enzymes like glycosyltransferases or chemical catalysts under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various glycosylated derivatives of steviol, which differ in the number and position of glucose units attached to the steviol backbone .
Comparison with Similar Compounds
Stevioside: Another major steviol glycoside found in Stevia rebaudiana leaves. It has a similar structure to Rebaudioside N but differs in the number and position of glucose units.
Rebaudioside A: One of the most abundant and widely studied steviol glycosides. It has a higher sweetness intensity compared to this compound.
Rebaudioside C: Contains a rhamnose unit in addition to glucose units, which gives it a different sweetness profile and sensory properties.
Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which affects its sweetness intensity and sensory properties. It is less sweet compared to Rebaudioside A but has a more balanced sweetness profile with less bitterness and aftertaste. This makes it a promising candidate for use in various food and beverage applications where a more balanced sweetness is desired .
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKAGBWNXIWSS-ZFXKUSSPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317441 | |
Record name | Rebaudioside N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-46-5 | |
Record name | Rebaudioside N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebaudioside N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.